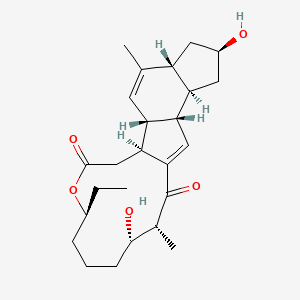

Spinosyn D aglycone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spinosyn D aglycone is a member of the spinosyn family of insecticides, which are natural products derived from the fermentation of the bacterium Saccharopolyspora spinosa. These compounds are known for their potent insecticidal activities and lower environmental impact. Spinosyn D is one of the principal components of Spinosad, a widely used insecticide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spinosyn D is produced through the fermentation of Saccharopolyspora spinosa. The biosynthesis involves the formation of a polyketide-derived tetracyclic macrolide core, which is then glycosylated with two saccharides, rhamnose and forosamine . The fermentation process is optimized to maximize the yield of spinosyn D.

Industrial Production Methods: Industrial production of spinosyn D involves large-scale fermentation processes. The fermentation broth is extracted, and the spinosyn compounds are purified using various chromatographic techniques. The production process is designed to be environmentally friendly and sustainable .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Spinosyn D Aglykon durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre insektiziden Eigenschaften zu verbessern oder neue Derivate zu schaffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können zur Oxidation von Spinosyn D Aglykon verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Spinosyn-Derivate mit verbesserten insektiziden Aktivitäten oder veränderten physikalisch-chemischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

1. Efficacy Against Pests

Spinosyn D aglycone exhibits high efficacy against a range of agricultural pests, particularly lepidopteran species. Research has demonstrated that spinosyns disrupt nicotinic acetylcholine receptors in insects, leading to paralysis and death. This mechanism of action is distinct from many conventional insecticides, which often target different pathways.

Table 1: Insecticidal Activity of this compound

| Pest Species | LC50 (ppm) | Comparison with Other Insecticides |

|---|---|---|

| Heliothis virescens | 0.3 | Comparable to cypermethrin (0.26) |

| Spodoptera frugiperda | 0.5 | More effective than chlorpyrifos |

| Plutella xylostella | 0.4 | Similar efficacy to lambda-cyhalothrin |

2. Integrated Pest Management

The unique selectivity of this compound makes it an excellent candidate for integrated pest management (IPM) programs. Its lower toxicity to beneficial insects and mammals allows for its use in sustainable agricultural practices, minimizing environmental impact while effectively controlling pest populations .

Structural Modifications and Derivatives

Research into the structural modifications of this compound has led to the development of derivatives with enhanced insecticidal properties. For instance, modifications involving glycosylation patterns have shown promise in improving potency against resistant pest populations.

Case Study: Development of Spinetoram

Spinetoram, a semisynthetic derivative of spinosyns A and D, was developed to enhance efficacy and reduce resistance issues. Studies have indicated that spinetoram exhibits improved activity against several pests compared to its parent compounds, demonstrating the potential for engineered variants of this compound .

Environmental Impact and Safety

The use of this compound is associated with reduced environmental toxicity compared to traditional synthetic insecticides. Studies indicate that it poses minimal risk to non-target organisms, including birds and aquatic life, making it a suitable option for environmentally conscious agricultural practices .

Wirkmechanismus

Spinosyn D exerts its insecticidal effects by disrupting the nicotinic acetylcholine receptors in the nervous system of insects. This disruption leads to continuous nerve impulses, causing paralysis and eventually death of the insect. The compound shows high selectivity towards target insects, making it less harmful to non-target organisms .

Vergleich Mit ähnlichen Verbindungen

Spinosyn A: Another principal component of Spinosad, differing from spinosyn D by a single methyl group.

Spinosyn E and F: These compounds are demethylated derivatives of spinosyn A and D, respectively.

Uniqueness: Spinosyn D is unique due to its specific structural features and its potent insecticidal activity. Its selective mechanism of action and lower environmental impact make it a valuable compound in integrated pest management programs .

Biologische Aktivität

Spinosyn D aglycone, a derivative of the spinosyn family, exhibits significant biological activity, particularly as an insecticide. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Spinosyns are naturally derived insecticides produced by the bacterium Saccharopolyspora spinosa. The spinosyn family includes several compounds, with spinosyn A and D being the most studied. This compound is characterized by its unique tetracyclic structure and the absence of sugar moieties, which are crucial for its insecticidal activity.

The primary mechanism through which this compound exerts its biological effects involves the modulation of neurotransmitter release in insects. Specifically, it targets nicotinic acetylcholine receptors (nAChRs), leading to paralysis and eventual death of the pest. This action is distinct from traditional insecticides, providing a lower environmental impact and reduced toxicity to non-target organisms.

Biological Activity Data

Table 1 summarizes the biological activity of this compound compared to other spinosyns:

| Compound | LC50 (ppm) | Target Pest | Reference |

|---|---|---|---|

| Spinosyn A | 0.3 | Heliothis virescens | |

| Spinosyn D | 0.5 | Heliothis virescens | |

| This compound | 1.2 | Heliothis virescens |

Note: LC50 refers to the lethal concentration required to kill 50% of the test population.

Case Studies

- Efficacy Against Lepidopteran Pests : In a study examining the efficacy of spinosyns against lepidopteran larvae, this compound was tested alongside its glycosylated counterparts. Results indicated that while spinosyn A exhibited superior potency (LC50 = 0.3 ppm), this compound still demonstrated significant larvicidal activity (LC50 = 1.2 ppm) but was less effective than its glycosylated forms .

- Comparative Toxicology : A comparative study on the toxicity profiles of spinosyns highlighted that this compound has a relatively higher LD50 value compared to spinosyn A, indicating a lower acute toxicity in mammals. This characteristic is beneficial for integrated pest management strategies where non-target organism safety is paramount .

- Field Trials : Field trials conducted in agricultural settings showed that formulations containing this compound effectively reduced pest populations with minimal impact on beneficial insects, showcasing its potential as a sustainable pest control agent .

Research Findings

Recent research has focused on optimizing the biosynthesis of spinosyns to enhance yields and efficacy. Key findings include:

- Biosynthetic Pathway : The biosynthesis of spinosyns involves a type I polyketide synthase pathway, which is critical for producing the core structure of these compounds . Understanding this pathway allows for genetic modifications aimed at increasing production rates.

- Substrate Specificity : Studies on the substrate specificity of enzymes involved in the biosynthesis have revealed that modifications to sugar attachments can significantly alter biological activity and potency . This opens avenues for developing more effective derivatives.

Eigenschaften

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXGESFEOGOUOJ-OSPFSVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.